molecular formula C10H11BrN2O2 B13160581 7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13160581
M. Wt: 271.11 g/mol
InChI Key: LDMHHPNUICXFGC-UHFFFAOYSA-N
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Description

7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine core with a bromine atom at the 6th position and an aminoethyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:

    Formation of the Benzoxazine Core: The benzoxazine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminophenol and a suitable aldehyde or ketone.

    Aminoethylation: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate aminoethylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    7-(1-aminoethyl)-1,4-dihydro-4-oxoquinoline: Similar in structure but with a quinoline core.

    7-(1-aminoethyl)-1,8-naphthyridine-3-carboxylic acid: Features a naphthyridine core with similar functional groups.

Uniqueness

7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern and the presence of both a bromine atom and an aminoethyl group, which can confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

7-(1-aminoethyl)-6-bromo-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11BrN2O2/c1-5(12)6-2-9-8(3-7(6)11)13-10(14)4-15-9/h2-3,5H,4,12H2,1H3,(H,13,14)

InChI Key

LDMHHPNUICXFGC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1Br)NC(=O)CO2)N

Origin of Product

United States

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